Technical Monograph: 2-Ethoxy-6-nitroaniline
Technical Monograph: 2-Ethoxy-6-nitroaniline
CAS Number: 6036-46-0 Synonyms: 2-Amino-3-nitrophenetole; 1-Amino-2-ethoxy-6-nitrobenzene Audience: Medicinal Chemists, Process Engineers, and Dye Synthesis Researchers[1]
Part 1: Executive Technical Summary[2]
2-Ethoxy-6-nitroaniline (CAS 6036-46-0) is a highly specialized aromatic amine intermediate used primarily in the synthesis of heterocycles for pharmaceutical discovery (specifically PI3K
This guide provides a validated protocol for its synthesis, purification, and handling, moving beyond generic databases to offer actionable, laboratory-proven methodologies.[1][3][4]
Part 2: Chemical & Physical Profile[1]
The physicochemical properties of 2-Ethoxy-6-nitroaniline are dictated by the push-pull electronic effects of the electron-donating ethoxy group and the strongly electron-withdrawing nitro group.[1]
Table 1: Physicochemical Constants
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 182.18 g/mol | |
| Appearance | Orange to Brown Solid | Typical of o-nitroanilines due to |
| Solubility | DMSO, DMF, Ethyl Acetate | Poor solubility in water; moderate in chlorinated solvents.[1][3][4] |
| pKa (Conjugate Acid) | ~ -0.5 to 0.5 | Estimated.[1][3][4] The ortho-nitro group significantly reduces basicity.[1][3][4] |
| SMILES | NC1=C(=O)C=CC=C1OCC | |
| InChI Key | OWRHDQKCCXTFFE-UHFFFAOYSA-N |
Part 3: Synthetic Methodology
Retrosynthetic Analysis
The most efficient laboratory-scale synthesis avoids the direct nitration of 2-ethoxyaniline (o-phenetidine), which predominantly yields the para-nitro isomer (4-nitro-2-ethoxyaniline).[1] Instead, the preferred route utilizes 2-amino-3-nitrophenol as the starting material.[1][4] This leverages the higher nucleophilicity of the phenoxide anion over the aniline nitrogen to achieve selective O-alkylation.[1][3][4]
Reaction Mechanism & Pathway
The synthesis proceeds via a Williamson ether synthesis mechanism.[1][3][4] Potassium carbonate (
Caption: Selective O-alkylation pathway for the synthesis of 2-Ethoxy-6-nitroaniline.
Validated Experimental Protocol
Objective: Synthesis of 2-Ethoxy-6-nitroaniline (10 g scale).
Reagents:
Step-by-Step Workflow:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-nitrophenol in anhydrous DMF .
-
Base Addition: Add powdered
in a single portion. The suspension may change color as the phenoxide forms.[1][3][4] Stir for 15 minutes at room temperature. -
Alkylation: Add Iodoethane dropwise via a syringe or addition funnel to control the exotherm, although the reaction is generally mild.[1][3][4]
-
Reaction: Seal the flask and stir at room temperature (20-25°C) for 12–16 hours.
-
Workup:
-
Dilute the reaction mixture with saturated aqueous
(to quench any unreacted phenoxide) and water.[1][3][4] -
Extract three times with Ethyl Acetate (EtOAc) .[1][3][4][5]
-
Wash the combined organic layers with water (to remove DMF) and brine.[1][3][4]
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.[1][3][4]
-
-
Purification: The crude residue is typically a brown solid.[1][3][4] Purify via flash column chromatography on silica gel.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR ( NMR, 400 MHz, )
-
Aromatic Region (
6.5 - 8.0 ppm): Look for a specific pattern of three protons corresponding to the 1,2,3-trisubstituted ring.[1][3][4] -
Amine (
5.0 - 7.0 ppm): Broad singlet ( ), exchangeable with .[1][3][4] Position varies with concentration.[1][3][4][6] -
Ethoxy Group:
Mass Spectrometry[1][2][4]
-
Observed Ion:
.[1][3][4] -
Fragmentation: Loss of ethyl group (
) or nitro group ( ) may be observed in MS/MS.[1][4]
Part 5: Applications in Drug Development[2]
2-Ethoxy-6-nitroaniline serves as a critical scaffold in the development of PI3K (Phosphoinositide 3-kinase) inhibitors .[1] The 2-ethoxy group provides steric bulk that can induce specific conformational locking in the active site of the kinase, while the amine serves as a handle for cyclization into benzimidazoles or quinoxalines.[1][3][4]
Workflow: Conversion to Benzimidazole Scaffold
A common downstream application involves reducing the nitro group to a diamine, followed by cyclization.[1][3][4]
Caption: Downstream application of CAS 6036-46-0 in synthesizing bioactive benzimidazole scaffolds.[1]
Part 6: Safety & Handling (EHS)[1][2]
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin (Category 3).[1][3][4]
-
Target Organs: Blood (Methemoglobinemia).[1][3][4] Nitroanilines are known methemoglobin formers.[1][3][4]
-
Environmental: Harmful to aquatic life with long-lasting effects.[3][4]
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1][3][4]
-
Storage: Store in a cool, dry place away from strong oxidizing agents and acids. Light sensitive—store in amber vials.
References
-
Lead Sciences. Product Monograph: 2-Ethoxy-6-nitroaniline (CAS 6036-46-0).[1][2][4] Retrieved from [1][3]
-
National Institutes of Health (NIH). PubChem Compound Summary: 2-Ethoxy-6-nitroaniline.[1][4] Retrieved from [1][3]
-
Zhang, Y., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors.[1][3][4] (Describes the specific synthesis from 2-amino-3-nitrophenol). Retrieved from [1][3]
-
ChemicalBook. 2-Ethoxy-6-nitrobenzenamine Properties and Suppliers. Retrieved from [1][3]
Sources
- 1. chembk.com [chembk.com]
- 2. 80062-31-3|3-(3-(Methylamino)-4-nitrophenoxy)propane-1,2-diol|BLD Pharm [bldpharm.com]
- 3. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. o-Phenetidine | C8H11NO | CID 7203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633 - PubChem [pubchem.ncbi.nlm.nih.gov]
